6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine
Description
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 6th position and a fluorophenyl group at the 2nd position of the imidazo[1,2-a]pyrimidine core
Properties
CAS No. |
944581-05-9 |
|---|---|
Molecular Formula |
C12H7BrFN3 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrFN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H |
InChI Key |
DCJOLGXJMBTJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with 4-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are often employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Oxidation Products: Oxidized forms of the parent compound.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
- 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
- 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine
Comparison: 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Biological Activity
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 6th position and a para-fluorophenyl group at the 2nd position of its imidazo[1,2-a]pyrimidine core, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C12H8BrFN3
- Molecular Weight : 291.12 g/mol
- Structural Characteristics : The presence of bromine and fluorine enhances the compound's reactivity and interaction with biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its derivatives have been studied for their ability to inhibit various cancer cell lines, including HCT116 and HepG2. In vitro studies have demonstrated that some derivatives can act as dual-function inhibitors, targeting key enzymes involved in cancer progression.
- Case Study : A study reported that certain derivatives of this compound showed remarkable cytotoxic activity in the micromolar range against HCT116 cells, indicating potential for further development into anticancer therapies .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Its structural features allow it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.
- Research Findings : In vitro evaluations have shown that imidazo[1,2-a]pyrimidines possess antibacterial properties against various strains, with some derivatives demonstrating MIC values comparable to established antibiotics .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound is believed to bind to the active sites of specific enzymes or receptors, preventing substrate binding and subsequent catalytic activity. This interaction is crucial for its anticancer and antibacterial effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Lacks the fluorophenyl group |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Lacks the bromine atom |
| 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine | Contains a different fluorophenyl substitution |
| 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine | Contains iodine instead of fluorine |
The distinct arrangement of substituents in this compound provides it with unique chemical and biological properties compared to its analogs. This uniqueness enhances its potential applications in drug development and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
